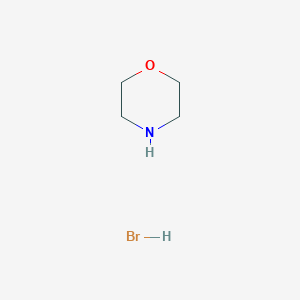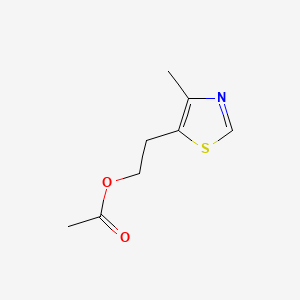
3,6-二溴-9-(4-辛氧基苯基)咔唑
描述
3,6-Dibromo-9-(4-octoxyphenyl)carbazole is an organic compound with the molecular formula C26H27Br2NO. It is a derivative of carbazole, a heterocyclic aromatic compound, and is characterized by the presence of two bromine atoms at the 3 and 6 positions and an octoxyphenyl group at the 9 position.
科学研究应用
3,6-Dibromo-9-(4-octoxyphenyl)carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Devices: The compound’s ability to absorb and emit light makes it suitable for use in solar cells and other photovoltaic devices.
Biological Studies: It is used in the study of biological systems due to its fluorescent properties, which can be utilized in imaging and sensing applications.
Material Science: The compound is investigated for its potential in creating new materials with unique electronic and optical properties
作用机制
Target of Action
It is known to be an important organic synthesis intermediate .
Mode of Action
It is often used in the field of Organic Light Emitting Diodes (OLEDs) as one of the luminescent materials .
Result of Action
Its primary use as a luminescent material in OLEDs suggests it may interact with light in specific ways .
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dibromo-9-(4-octoxyphenyl)carbazole can be synthesized through a multi-step process involving the bromination of carbazole and subsequent functionalization with an octoxyphenyl group. The typical synthetic route involves:
Bromination: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 3 and 6 positions.
Industrial Production Methods
Industrial production of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3,6-Dibromo-9-(4-octoxyphenyl)carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the electronic properties of the carbazole core.
Coupling Reactions: The octoxyphenyl group can participate in further coupling reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinone derivatives .
相似化合物的比较
Similar Compounds
3,6-Dibromo-9-phenylcarbazole: Similar structure but lacks the octoxy group, resulting in different electronic properties.
3,6-Dibromo-9-(4-methoxyphenyl)carbazole: Contains a methoxy group instead of an octoxy group, affecting its solubility and reactivity.
3,6-Dibromo-9-(4-ethoxyphenyl)carbazole: Features an ethoxy group, leading to variations in its electronic and optical properties
Uniqueness
3,6-Dibromo-9-(4-octoxyphenyl)carbazole is unique due to the presence of the octoxy group, which enhances its solubility in organic solvents and improves its performance in optoelectronic applications. The combination of bromine atoms and the octoxyphenyl group provides a balance of electronic properties that make it particularly suitable for use in advanced materials and devices .
属性
IUPAC Name |
3,6-dibromo-9-(4-octoxyphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYODAUSDAEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30847122 | |
| Record name | 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30847122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917773-26-3 | |
| Record name | 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30847122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-(4-n-octyloxyphenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)


![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)

![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)

